molecular formula C62H90N16O15 B1668069 Buserelin acetate CAS No. 68630-75-1

Buserelin acetate

Cat. No.: B1668069
CAS No.: 68630-75-1
M. Wt: 1299.5 g/mol
InChI Key: PYMDEDHDQYLBRT-DRIHCAFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Buserelin acetate is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The key steps include:

    Formation of the peptide backbone: This involves the coupling of protected amino acids using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.

    Purification: The crude peptide is purified using high-performance liquid chromatography.

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process includes:

Chemical Reactions Analysis

Types of Reactions

Buserelin acetate undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.

    Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol or beta-mercaptoethanol.

    Substitution: Amino acid derivatives and coupling reagents like dicyclohexylcarbodiimide.

Major Products Formed

Scientific Research Applications

Buserelin acetate has a wide range of scientific research applications, including:

Mechanism of Action

Buserelin acetate exerts its effects by stimulating the pituitary gland’s gonadotrophin-releasing hormone receptor. This leads to the release of luteinizing hormone and follicle-stimulating hormone, which in turn regulate the production of sex hormones like testosterone and estrogen. In males, this results in a reduction in testosterone synthesis and release, while in females, estrogen secretion is inhibited .

Comparison with Similar Compounds

Similar Compounds

    Leuprolide acetate: Another luteinizing hormone-releasing hormone agonist used in the treatment of hormone-dependent cancers.

    Goserelin acetate: Similar to buserelin acetate, used for treating prostate cancer and breast cancer.

    Triptorelin acetate: Another analog used for similar therapeutic purposes.

Uniqueness

This compound is unique in its specific amino acid sequence and its high potency in stimulating the gonadotrophin-releasing hormone receptor. It has a longer duration of action compared to natural luteinizing hormone-releasing hormone and other analogs .

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMDEDHDQYLBRT-DRIHCAFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H90N16O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57982-77-1 (Parent)
Record name Buserelin acetate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30218712
Record name Buserelin acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68630-75-1
Record name Buserelin acetate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buserelin acetate
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Record name Buserelin acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source European Chemicals Agency (ECHA)
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Record name BUSERELIN ACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does buserelin acetate interact with its target in the body?

A1: this compound acts as a potent agonist of gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland []. By mimicking the action of naturally occurring GnRH, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland [, , ].

Q2: What are the downstream effects of this compound's interaction with GnRH receptors?

A2: While initial administration causes a surge in LH and FSH, prolonged administration of this compound leads to downregulation and desensitization of GnRH receptors []. This effectively suppresses the release of LH and FSH, resulting in a state of reversible hypogonadism [, ]. This suppression of gonadotropins forms the basis for its use in treating hormone-dependent conditions.

Q3: Does this compound administration impact estradiol levels?

A3: Yes, administration of this compound leads to a decrease in serum estradiol levels. Studies show that within 4-6 weeks of treatment, estradiol levels reach below 15 pg/ml [].

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don't explicitly mention the molecular formula and weight, they do delve into the spectroscopic characterization of the compound and its interactions. This information is crucial for understanding its physicochemical properties and behavior in various settings.

Q5: Are there any studies on the spectroscopic characteristics of this compound?

A5: Yes, research has focused on characterizing the inclusion complex of this compound with dimethyl-beta-cyclodextrin (DM-beta-CyD) using various spectroscopic techniques, including ultraviolet absorption, circular dichroism (CD), proton, and carbon-13 nuclear magnetic resonance spectroscopies [, ]. These studies reveal insights into the interaction between this compound and DM-beta-CyD, highlighting the involvement of aromatic side chains and specific residues in the complexation process.

Q6: How stable is this compound in different formulations and storage conditions?

A6: this compound's stability is influenced by formulation and storage conditions. Research shows promising stability in a non-biodegradable poly(ethylene-vinyl acetate) implant for up to three months under ICH stability conditions (5°C, 25°C/60% R.H. and 40°C/75% R.H.) []. This stability was confirmed by consistent assay values and the absence of degradation products. Other formulations, such as microspheres and nanoparticles, have also been investigated for controlled release and enhanced stability [, ].

Q7: Can cyclodextrins be used to improve the stability of this compound?

A7: Yes, studies suggest that cyclodextrins, particularly dimethyl-beta-cyclodextrin (DM-beta-CyD) and maltosyl-beta-cyclodextrin (G2-beta-CyD), can enhance this compound's stability by forming inclusion complexes [, ]. These complexes shield the peptide from enzymatic degradation. Additionally, ethylated β‐cyclodextrin shows promise in oil-based injectable formulations for sustained release [].

Q8: What are the common applications of this compound in scientific research?

A8: this compound is widely employed in research to induce ovulation in various species, including rabbits, buffaloes, and fish [, , ]. It is also used to create animal models of hormone-dependent conditions like endometriosis and prostate cancer, allowing researchers to study disease mechanisms and test new therapies [, ].

Q9: What are the potential benefits of using this compound in treating endometriosis?

A9: Studies indicate that this compound effectively relieves endometriosis-associated pain, including dysmenorrhea, deep dyspareunia, and pelvic pain []. This effect is attributed to its ability to induce a hypoestrogenic state, which leads to the regression of endometrial tissue.

Q10: Has this compound been investigated for use in controlled drug delivery systems?

A10: Yes, research has explored incorporating this compound into controlled drug delivery systems like microspheres and nanoparticles [, ]. These systems aim to provide sustained release of the drug, reducing dosing frequency and potentially minimizing side effects.

Q11: Are there any studies evaluating alternative administration routes for this compound?

A11: Beyond the commonly used nasal spray and injectable forms, studies explore incorporating this compound into nanoparticles for intravaginal delivery in rabbits []. This approach aims to improve drug bioavailability and potentially reduce the required dose for ovulation induction.

Q12: What is the safety profile of this compound based on current research?

A12: While this compound is generally safe, some side effects have been reported, including hot flashes and bone mineral density loss with prolonged use []. These side effects are consistent with its mechanism of action of inducing a hypoestrogenic state.

Q13: Are there specific risk factors that might increase the likelihood of experiencing adverse effects?

A13: Research has identified younger age, lower body mass index, and specific hormonal profiles, such as high estradiol levels, as potential risk factors for developing ovarian hyperstimulation syndrome (OHSS) in patients using this compound for in vitro fertilization [].

Q14: What analytical techniques are used to characterize and quantify this compound?

A14: High-performance liquid chromatography (HPLC) is a key analytical technique used to determine the content and release profile of this compound in various formulations, including nanoparticles []. This method ensures accurate quantification and helps assess the drug's release characteristics over time.

Q15: What are potential future research directions for this compound?

A15: Future research could focus on:

  • Optimizing drug delivery systems to enhance efficacy and minimize side effects [, ].
  • Investigating the role of kisspeptin and its interplay with this compound in regulating sexual motivation []. This opens new avenues for understanding the complex neuroendocrine control of reproductive behavior.

Q16: Are there cross-disciplinary applications of this compound research?

A16: Yes, this compound research extends beyond reproductive medicine. It delves into areas like:

  • Material science and nanotechnology: Development of novel drug delivery systems [, , ].
  • Veterinary medicine: Improving reproductive efficiency in livestock and companion animals [, , ].

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